N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c13-12(14)20-8-3-1-2-7(4-8)17-11(19)9-5-10(18)16-6-15-9/h1-6,12H,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVSJARHXLSFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate can be synthesized through a difluoromethylation reaction, where a difluoromethylating agent is used to introduce the difluoromethoxy group onto a phenyl ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives, including N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, specific derivatives have been reported to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: COX Inhibition Potency of Pyrimidine Derivatives
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| This compound | X.XX | Celecoxib | 0.04 ± 0.01 |
Neurological and Psychiatric Disorders
The compound has also been highlighted for its potential use in treating neurological and psychiatric disorders. Research indicates that pyrimidine carboxamide compounds can act as phosphodiesterase 2 (PDE2) inhibitors, which may be beneficial in managing conditions such as schizophrenia, anxiety, and cognitive impairments . The modulation of PDE2 activity is believed to enhance cognitive function and reduce symptoms associated with these disorders.
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer properties. These compounds can modulate immune responses and enhance the efficacy of conventional cancer therapies. For example, certain derivatives have demonstrated the ability to reactivate immune responses within tumors, making them promising candidates for cancer treatment .
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Melanoma | Immune modulation |
| Other Pyrimidine Derivatives | Various | DNA repair inhibition |
Antifungal and Insecticidal Properties
Research has indicated that some pyrimidine derivatives exhibit antifungal and insecticidal activities. For instance, compounds similar to this compound have shown efficacy against various fungal pathogens and insect pests . This broad-spectrum activity suggests potential applications in agriculture as well as medicine.
Table 3: Biological Activities of Pyrimidine Derivatives
| Activity Type | Target Organism | Efficacy |
|---|---|---|
| Antifungal | Botrytis cinerea | High |
| Insecticidal | Mythimna separata | Moderate |
Clinical Trials
Several clinical trials are currently investigating the efficacy of pyrimidine derivatives in treating inflammatory diseases and cancers. Preliminary results indicate promising outcomes regarding safety and efficacy profiles, warranting further exploration in larger cohorts.
Laboratory Studies
Laboratory studies have utilized various bioassays to assess the pharmacological properties of these compounds, including their effects on COX enzyme inhibition and cellular proliferation in cancer models . These findings support the hypothesis that this compound could serve as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site . This can lead to modulation of the target’s activity and subsequent biological effects .
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The target compound’s pyrimidine core is simpler than the pyrrolo-pyridazine (EP 4 374 877 A2) and thieno-pyrimidine () systems, which may reduce steric hindrance but limit multivalent binding interactions. Compound 5a () employs a picolinamide scaffold with a 1,2,4-oxadiazole group, a bioisostere known to enhance metabolic stability in agrochemicals .
Hydroxyl Group: The 6-hydroxy moiety in the target compound contrasts with cyano (EP 4 374 877 A2) or methyl () groups, suggesting divergent hydrogen-bonding profiles and solubility.
Biological Activity: EP 4 374 877 A2 compounds, with morpholine-ethoxy and cyanopyrimidinyl groups, are hypothesized to target kinases due to structural resemblance to known inhibitors . Compound 5a’s oxadiazole and perfluoropropyl groups correlate with broad-spectrum pesticidal activity, a niche distinct from the target compound’s presumed therapeutic focus .
Biological Activity
N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological effects, and related research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving pyrimidine derivatives. The structural formula can be represented as follows:
The presence of the difluoromethoxy group is crucial for its biological activity, influencing both its lipophilicity and interaction with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. Inhibiting these enzymes can lead to increased levels of cyclic nucleotides, thereby modulating various physiological responses .
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and neurological pathways, potentially leading to therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases .
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 6.74 | 1.10 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Neuroprotective Effects
The compound's potential neuroprotective properties have been explored in various studies focusing on its ability to modulate neurotransmitter systems and reduce neuroinflammation. The inhibition of PDEs may enhance the availability of cyclic AMP and cyclic GMP, which are crucial for neuronal health.
Case Studies
- Study on Inflammatory Response : A study demonstrated that pyrimidine derivatives significantly reduced edema in animal models when administered prior to inflammatory stimuli. The results indicated a reduction in pro-inflammatory cytokines and improved clinical scores in treated groups compared to controls .
- Neurodegeneration Model : In a murine model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests .
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via multi-step protocols involving:
- Amide bond formation : Coupling of pyrimidine-4-carboxylic acid derivatives with substituted anilines (e.g., 3-(difluoromethoxy)aniline) using activating agents like carbodiimides (e.g., EDCI) or chloroformates (phenyl chloroformate) .
- Hydroxylation : Selective oxidation or hydrolysis at the pyrimidine C6 position, often employing mild oxidizing agents (e.g., H2O2/acetic acid) to preserve sensitive substituents .
- Key conditions : Solvents (DMF, THF), temperatures (0–60°C), and pH control (neutral to slightly basic) are critical to minimize side reactions like over-oxidation or decomposition .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its NMR and mass spectrometry data?
- Methodology :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic protons (δ 6.5–8.5 ppm for pyrimidine/difluoromethoxy groups) and confirm regiochemistry. <sup>19</sup>F NMR identifies difluoromethoxy splitting patterns (δ -55 to -60 ppm) .
- Mass spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]<sup>+</sup> m/z 325.08) and fragments (e.g., loss of CO2 or difluoromethoxy groups) .
- X-ray crystallography : Used sparingly due to challenges in crystal growth; SHELX software refines structures when suitable crystals are obtained .
Q. What in vitro assays are typically used to evaluate the compound’s biological activity, and how are false positives mitigated?
- Methodology :
- Kinase inhibition : ATP-competitive assays (e.g., ADP-Glo™) screen for activity against kinases like Abl or Src, with IC50 values calculated via dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., K562) require controls (e.g., DMSO vehicle) to exclude solvent interference .
- False positives : Counter-screening against non-target proteins (e.g., albumin) and orthogonal assays (e.g., SPR) validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies, particularly for kinase inhibition?
- Methodology :
- Assay standardization : Compare buffer conditions (e.g., Mg<sup>2+</sup> concentration) and enzyme sources (recombinant vs. native) .
- Structural analogs : Test derivatives (e.g., fluorinated or methylated pyrimidines) to identify substituent effects on potency .
- Data normalization : Use reference inhibitors (e.g., imatinib for Abl) as internal controls to calibrate inter-lab variability .
Q. What computational strategies predict binding modes of the compound to target proteins, and how reliable are these models?
- Methodology :
- Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets. Validation via co-crystallized ligands (e.g., PDB 2GQG) ensures accuracy .
- MD simulations : GROMACS or AMBER assess stability of predicted poses over 100-ns trajectories, with RMSD/RMSF analysis .
- Limitations : Predictions may miss solvent effects or allosteric binding; experimental validation (e.g., mutagenesis) is essential .
Q. How do substitution patterns on the pyrimidine ring influence solubility and metabolic stability?
- Methodology :
- LogP measurements : Shake-flask or HPLC methods quantify hydrophobicity; C6-hydroxyl and difluoromethoxy groups enhance aqueous solubility .
- Metabolic profiling : Liver microsome assays (human/rat) identify major metabolites (e.g., glucuronidation at the hydroxyl group) .
- SAR table :
| Substituent (Position) | Solubility (mg/mL) | Microsomal Stability (t1/2, min) |
|---|---|---|
| -OH (C6) | 1.2 | 45 |
| -OCH2F2 (C3-phenyl) | 0.8 | 28 |
| -Cl (C4-phenyl) | 0.3 | 15 |
Data Contradiction Analysis
Q. Discrepancies in reported IC50 values for kinase inhibition: Are these due to assay design or compound stability?
- Analysis :
- Assay variability : Pre-incubation time (10 vs. 30 min) affects IC50 due to slow-binding kinetics .
- Compound degradation : HPLC-MS monitoring reveals hydrolysis of the carboxamide group under acidic assay conditions (pH <6) .
- Mitigation : Use fresh DMSO stocks, buffer pH >7, and confirm stability via LC-MS before assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
